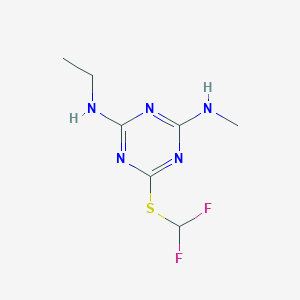
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-methyl- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of difluoromethylthio, ethyl, and methyl groups attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which is a common precursor for triazine compounds.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of cyanuric chloride with an amine, such as ethylamine, to introduce the N-ethyl group.
Thioether Formation: The next step involves the introduction of the difluoromethylthio group. This can be achieved by reacting the intermediate with a suitable thiol reagent, such as difluoromethylthiol.
Methylation: Finally, the compound is methylated using a methylating agent, such as methyl iodide, to introduce the N’-methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted triazines.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
DNA Interaction: Binding to DNA and interfering with replication and transcription processes.
Protein Binding: Interacting with proteins and affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: Known for its use in herbicides.
1,3,5-Triazine-2,4-diamine, 6-methyl-: Used in the synthesis of pharmaceuticals.
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Investigated for its potential anticancer properties.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-methyl- is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Número CAS |
103427-38-9 |
|---|---|
Fórmula molecular |
C7H11F2N5S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
6-(difluoromethylsulfanyl)-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H11F2N5S/c1-3-11-6-12-5(10-2)13-7(14-6)15-4(8)9/h4H,3H2,1-2H3,(H2,10,11,12,13,14) |
Clave InChI |
QUWVBICMOCSNPF-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)NC)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Acetyloxy)-3-methylpent-4-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-yl acetate](/img/structure/B14159426.png)
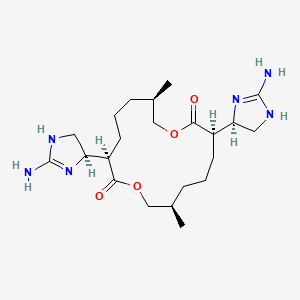
![13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14159434.png)
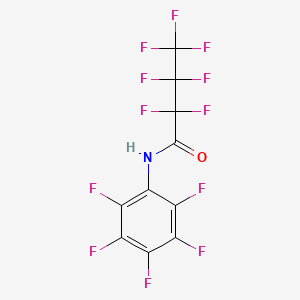
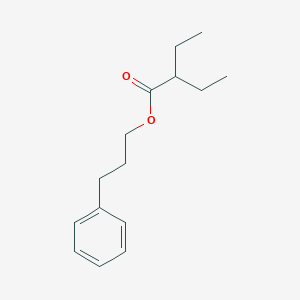
![2-[(2E)-2-(3-bromo-4-{2-[(4-bromophenyl)amino]-2-oxoethoxy}-5-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B14159458.png)
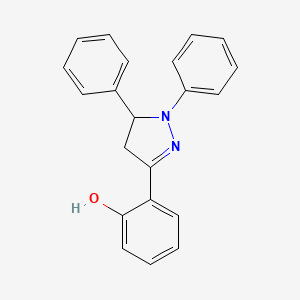
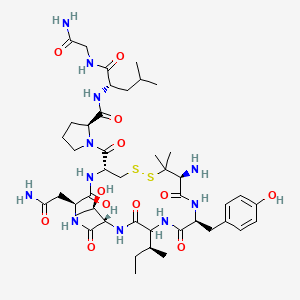
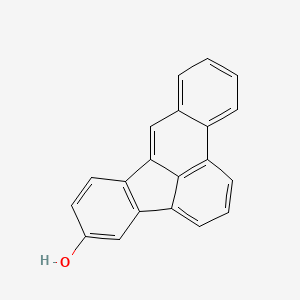


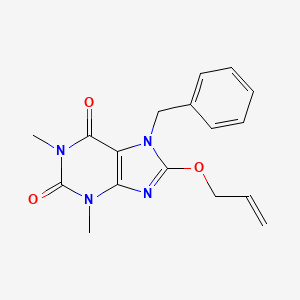
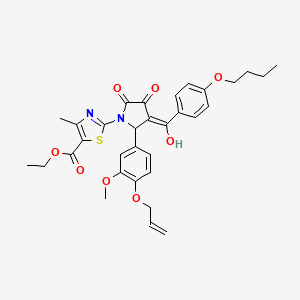
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
